![molecular formula C21H17Cl2N5O2 B2713450 3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922111-13-5](/img/structure/B2713450.png)

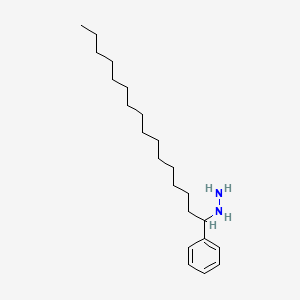

3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

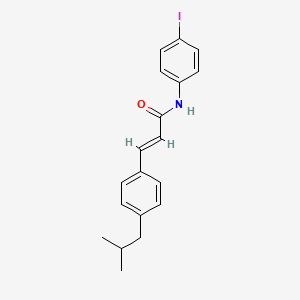

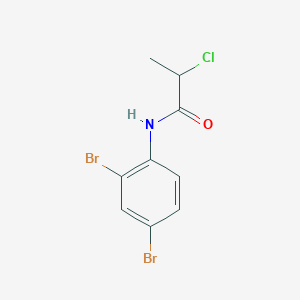

The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a chlorobenzyl group . These groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, 3-chlorobenzylamine, a related compound, undergoes reductive amination during dihydroquinolone synthesis .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Potential

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin, which share structural similarities with the compound , demonstrate notable anticancer and anti-inflammatory properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have revealed their potency as anticancer and anti-5-lipoxygenase agents, suggesting a potential route for therapeutic exploration in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016). These findings underscore the importance of such compounds in developing new drugs with specific mechanisms of action against cancer cells and inflammation.

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of benzamide-based 5-aminopyrazoles and their corresponding derivatives have been highlighted in recent studies. Notably, some synthesized compounds have shown significant activities against bird flu influenza (H5N1), suggesting a promising avenue for the development of novel antiviral agents (Hebishy et al., 2020). This research area is of particular interest given the ongoing search for effective treatments against various viral pathogens, including those responsible for pandemic outbreaks.

Synthesis and Evaluation in Drug Discovery

The exploration of pyrazolo[3,4-d]pyrimidin derivatives extends to their synthesis and evaluation in the context of drug discovery. Studies focusing on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation have shed light on their insecticidal and antibacterial potential, offering insights into the versatile applications of these compounds in pharmaceuticals and agrochemicals (Deohate et al., 2020). Such research underscores the multidisciplinary interest in pyrazolo[3,4-d]pyrimidin derivatives, emphasizing their role in the ongoing quest for new and effective therapeutic agents.

Propriétés

IUPAC Name |

3-chloro-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N5O2/c22-16-5-1-3-14(9-16)12-27-13-25-19-18(21(27)30)11-26-28(19)8-7-24-20(29)15-4-2-6-17(23)10-15/h1-6,9-11,13H,7-8,12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKISGSLKUIIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)

![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)

![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)

![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)

![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)